molecular formula C17H14Cl2N2O B10865659 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide

Cat. No.: B10865659
M. Wt: 333.2 g/mol
InChI Key: ULRCUBWWTDUGFR-UHFFFAOYSA-N
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Description

5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and indole derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a reaction between 4-chloroaniline and a suitable indole derivative under controlled conditions.

    Chlorination: The intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the indole ring.

    Amidation: The final step involves the amidation reaction where the chlorinated intermediate reacts with dimethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(4-fluorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide
  • 5-chloro-3-(4-bromophenyl)-N,1-dimethyl-1H-indole-2-carboxamide
  • 5-chloro-3-(4-methylphenyl)-N,1-dimethyl-1H-indole-2-carboxamide

Uniqueness

Compared to similar compounds, 5-chloro-3-(4-chlorophenyl)-N,1-dimethyl-1H-indole-2-carboxamide stands out due to its specific chlorine substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and the indole core provides a unique combination of properties that can be exploited in various applications.

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-N,1-dimethylindole-2-carboxamide

InChI

InChI=1S/C17H14Cl2N2O/c1-20-17(22)16-15(10-3-5-11(18)6-4-10)13-9-12(19)7-8-14(13)21(16)2/h3-9H,1-2H3,(H,20,22)

InChI Key

ULRCUBWWTDUGFR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C2=C(N1C)C=CC(=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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